

Spectroscopic Profile of 4-Nitrobenzenesulfonamide: An In-Depth Technical Guide

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Compound of Interest

Compound Name:	Nitro benzenesulfonamide
CAS No.:	84219-68-1
Cat. No.:	B14412325

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Abstract

This technical guide provides a comprehensive analysis of the spectroscopic data for 4-nitrobenzenesulfonamide, a key intermediate in organic synthesis and drug development. Aimed at researchers, scientists, and professionals in the field, this document delves into the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data of this compound. By integrating theoretical principles with practical, field-proven insights, this guide offers a detailed interpretation of the ^1H NMR, ^{13}C NMR, IR, and MS spectra. Each section includes a thorough explanation of the spectral features, detailed experimental protocols, and visual aids to facilitate a deeper understanding of the molecular structure and spectroscopic behavior of 4-nitrobenzenesulfonamide.

Introduction

4-Nitrobenzenesulfonamide ($\text{C}_6\text{H}_6\text{N}_2\text{O}_4\text{S}$) is a crystalline solid that serves as a versatile building block in medicinal chemistry and organic synthesis.^[1] Its structure, featuring a nitro-substituted aromatic ring and a sulfonamide functional group, imparts specific chemical

reactivity and biological activity. Accurate structural elucidation and purity assessment are paramount in any application, and spectroscopic techniques are the cornerstone of this characterization. This guide provides an in-depth exploration of the NMR, IR, and mass spectrometric data of 4-nitrobenzenesulfonamide, offering a robust resource for its identification and analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an unparalleled tool for elucidating the carbon-hydrogen framework of a molecule. For 4-nitrobenzenesulfonamide, both ^1H and ^{13}C NMR provide critical information about the electronic environment of the aromatic ring and the nature of the sulfonamide group.

^1H NMR Spectroscopy

Theoretical Principles: Proton NMR (^1H NMR) spectroscopy provides information on the number of different types of protons, their electronic environments, and their proximity to other protons. The chemical shift (δ) is influenced by the electron density around the proton, with electron-withdrawing groups causing a downfield shift (higher ppm). Spin-spin coupling between adjacent non-equivalent protons leads to the splitting of signals, with the coupling constant (J) providing information about the connectivity and dihedral angles of the coupled protons.

Experimental Protocol: Acquiring a ^1H NMR Spectrum of a Solid Sample

A standard protocol for obtaining a high-resolution ^1H NMR spectrum of a solid organic compound like 4-nitrobenzenesulfonamide involves dissolving the sample in a deuterated solvent.^[2]

- **Sample Preparation:** Accurately weigh approximately 5-20 mg of 4-nitrobenzenesulfonamide.^[2]
- **Dissolution:** Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent, such as dimethyl sulfoxide- d_6 (DMSO- d_6), in a clean vial.^[2] DMSO- d_6 is a good choice for sulfonamides due to its high dissolving power.
- **Transfer:** Using a Pasteur pipette, transfer the solution to a 5 mm NMR tube, ensuring the liquid height is around 4-5 cm.^[2]

- Spectrometer Setup: Insert the NMR tube into the spectrometer's probe.
- Locking and Shimming: The spectrometer's deuterium lock system will use the signal from the deuterated solvent to stabilize the magnetic field. The magnetic field homogeneity is then optimized through a process called shimming.
- Acquisition: Acquire the ^1H NMR spectrum using appropriate parameters (e.g., a 400 MHz spectrometer).

Data Interpretation and Insights:

The ^1H NMR spectrum of 4-nitrobenzenesulfonamide in DMSO- d_6 displays distinct signals corresponding to the aromatic protons and the sulfonamide protons.[3]

- Aromatic Protons: The para-substitution pattern of the benzene ring gives rise to a characteristic AA'BB' system, which often appears as two doublets. The strong electron-withdrawing effects of both the nitro ($-\text{NO}_2$) and sulfonamide ($-\text{SO}_2\text{NH}_2$) groups significantly deshield the aromatic protons, causing them to resonate at low field (high ppm values).[3]
 - The protons ortho to the electron-withdrawing nitro group (H-3 and H-5) are expected to be the most deshielded.
 - The protons ortho to the sulfonamide group (H-2 and H-6) will also be deshielded, but typically to a lesser extent than those ortho to the nitro group.
- Sulfonamide Protons: The two protons of the $-\text{SO}_2\text{NH}_2$ group are typically observed as a broad singlet. Its chemical shift can be variable and is dependent on concentration, temperature, and the solvent used due to hydrogen bonding. In DMSO- d_6 , this peak is often observed around 7.77 ppm.[3]

Table 1: ^1H NMR Data for 4-Nitrobenzenesulfonamide in DMSO- d_6 (400 MHz)[3]

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
8.43	Doublet	2H	H-3, H-5
8.10	Doublet	2H	H-2, H-6
7.77	Singlet	2H	-SO ₂ NH ₂

Causality Behind Experimental Choices: The choice of DMSO-d₆ as a solvent is crucial. Its high polarity ensures the dissolution of the crystalline 4-nitrobenzenesulfonamide. Furthermore, the acidic protons of the sulfonamide group exchange slowly in DMSO, allowing for their observation as a distinct peak.

¹³C NMR Spectroscopy

Theoretical Principles: Carbon-13 NMR (¹³C NMR) provides information about the different carbon environments in a molecule. The chemical shifts are spread over a much wider range than in ¹H NMR, making it easier to distinguish between different carbon atoms.[4] Electron-withdrawing groups deshield adjacent carbon atoms, shifting their signals downfield.

Quaternary carbons (those with no attached protons) typically show weaker signals in proton-decoupled spectra.[4]

Experimental Protocol: Acquiring a ¹³C NMR Spectrum

The experimental protocol for ¹³C NMR is similar to that of ¹H NMR, with the primary difference being the need for a higher sample concentration (typically 20-50 mg) due to the low natural abundance of the ¹³C isotope.[2] The acquisition time is also generally longer.

Data Interpretation and Insights:

The proton-decoupled ¹³C NMR spectrum of 4-nitrobenzenesulfonamide is expected to show four signals in the aromatic region, corresponding to the four distinct carbon environments of the benzene ring.

- **Ipsso-Carbons:** The carbon atoms directly attached to the substituents (C-1 and C-4) are quaternary and will typically have lower intensities. The carbon attached to the strongly electron-withdrawing nitro group (C-4) is expected to be the most deshielded in the aromatic

region. The carbon attached to the sulfonamide group (C-1) will also be significantly deshielded.

- Ortho and Meta Carbons: The carbons ortho and meta to the substituents will have distinct chemical shifts. The electron-withdrawing nature of both substituents will influence their positions.

Table 2: Predicted ^{13}C NMR Chemical Shifts for 4-Nitrobenzenesulfonamide

Predicted Chemical Shift (δ , ppm)	Assignment
~150	C-4
~145	C-1
~129	C-2, C-6
~125	C-3, C-5

Note: These are predicted values based on the analysis of similar compounds. Experimental verification is recommended.

Infrared (IR) Spectroscopy

Theoretical Principles: Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds.^[5] The frequency of the absorbed radiation is characteristic of the type of bond and the functional group it belongs to.

Experimental Protocol: Acquiring an FT-IR Spectrum of a Solid Sample

For a solid sample like 4-nitrobenzenesulfonamide, the KBr pellet method is a common and reliable technique.

- Grinding: A small amount of the sample (1-2 mg) is finely ground with approximately 100-200 mg of dry potassium bromide (KBr) in an agate mortar.
- Pellet Formation: The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

- Analysis: The KBr pellet is placed in the sample holder of the FT-IR spectrometer, and the spectrum is recorded.[6]

Data Interpretation and Insights:

The IR spectrum of 4-nitrobenzenesulfonamide exhibits characteristic absorption bands that confirm the presence of the nitro and sulfonamide functional groups, as well as the aromatic ring. A detailed vibrational analysis has been performed on this molecule, providing a solid basis for peak assignments.

- Nitro Group (-NO₂): Aromatic nitro compounds show two strong characteristic stretching vibrations:
 - Asymmetric stretch: Typically in the range of 1550-1475 cm⁻¹.
 - Symmetric stretch: Usually found between 1360-1290 cm⁻¹.
- Sulfonamide Group (-SO₂NH₂): This group gives rise to several characteristic bands:
 - N-H stretching: Two bands are expected for the primary amine, typically in the 3350-3250 cm⁻¹ region.
 - S=O stretching: Two strong bands are characteristic of the sulfonyl group: an asymmetric stretch around 1350-1300 cm⁻¹ and a symmetric stretch around 1160-1120 cm⁻¹.
- Aromatic Ring:
 - C-H stretching: Aromatic C-H stretching vibrations are typically observed above 3000 cm⁻¹.
 - C=C stretching: Aromatic ring stretching vibrations usually appear as a series of peaks in the 1600-1450 cm⁻¹ region.
 - Out-of-plane C-H bending: The pattern of these bands in the 900-690 cm⁻¹ region can be indicative of the substitution pattern on the benzene ring.

Table 3: Key IR Absorption Bands for 4-Nitrobenzenesulfonamide

Wavenumber (cm ⁻¹)	Vibrational Mode
~3340, ~3250	N-H asymmetric and symmetric stretch
~3100	Aromatic C-H stretch
~1530	-NO ₂ asymmetric stretch
~1350	-NO ₂ symmetric stretch
~1310	S=O asymmetric stretch
~1160	S=O symmetric stretch
~1600, ~1475	Aromatic C=C stretch
~850	Out-of-plane C-H bend (para)

Self-Validating System: The presence of all these characteristic bands in the IR spectrum provides a high degree of confidence in the identification of 4-nitrobenzenesulfonamide.

Mass Spectrometry (MS)

Theoretical Principles: Electron Ionization Mass Spectrometry (EI-MS) involves bombarding a molecule with high-energy electrons, leading to the formation of a radical cation (the molecular ion, M^{+•}) and subsequent fragmentation. The mass-to-charge ratio (m/z) of the molecular ion and its fragment ions are detected, providing information about the molecular weight and structural features of the compound.

Experimental Protocol: Acquiring an EI Mass Spectrum

- **Sample Introduction:** A small amount of the volatile sample is introduced into the high-vacuum source of the mass spectrometer. For a solid like 4-nitrobenzenesulfonamide, a direct insertion probe may be used, where the sample is heated to induce vaporization.
- **Ionization:** The gaseous molecules are bombarded with a beam of 70 eV electrons.
- **Acceleration and Separation:** The resulting ions are accelerated by an electric field and then separated based on their m/z ratio by a magnetic field or a quadrupole mass analyzer.

- Detection: The abundance of each ion is measured by a detector, generating the mass spectrum.

Data Interpretation and Insights:

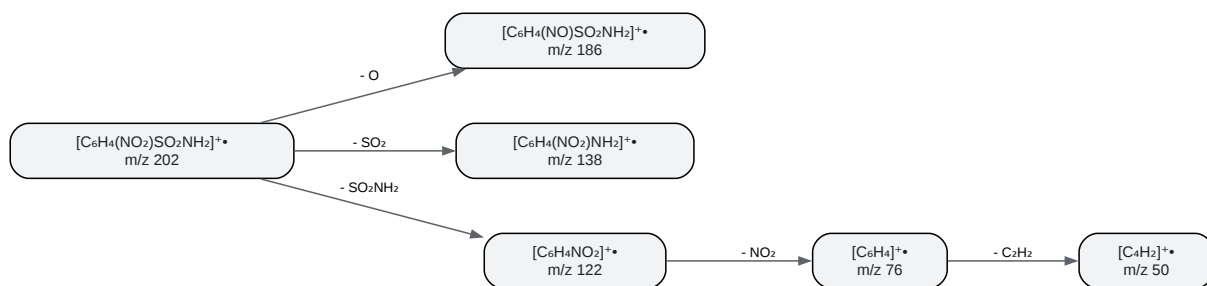
The EI mass spectrum of 4-nitrobenzenesulfonamide shows a molecular ion peak and a series of fragment ions that are characteristic of its structure.

- Molecular Ion ($M^{+\bullet}$): The molecular ion peak is expected at an m/z corresponding to the molecular weight of 4-nitrobenzenesulfonamide (202.19 g/mol). A peak at m/z 202 is indeed observed.[3]
- Fragmentation Pattern: The fragmentation of sulfonamides and nitroaromatic compounds follows predictable pathways.
 - Loss of SO_2 : A common fragmentation pathway for sulfonamides is the loss of sulfur dioxide (SO_2), which has a mass of 64.
 - Loss of NO_2 : Nitroaromatic compounds frequently lose the nitro group (NO_2), corresponding to a loss of 46 mass units.
 - Cleavage of the C-S bond: This cleavage can lead to the formation of the p-nitrobenzene radical cation (m/z 122) or the SO_2NH_2 radical (m/z 80).
 - Formation of the Phenyl Cation: Loss of both substituents can lead to the formation of the phenyl cation ($C_6H_5^+$) at m/z 77.

Table 4: Major Fragments in the EI Mass Spectrum of 4-Nitrobenzenesulfonamide[3]

m/z	Proposed Fragment Ion
202	[M] ⁺ • (Molecular Ion)
186	[M - O] ⁺ •
138	[M - SO ₂] ⁺ •
122	[C ₆ H ₄ NO ₂] ⁺ •
92	[C ₆ H ₄ O] ⁺ •
76	[C ₆ H ₄] ⁺ •
75	[C ₆ H ₃] ⁺
64	[SO ₂] ⁺ •
50	[C ₄ H ₂] ⁺ •

Diagram 1: Proposed Fragmentation Pathway of 4-Nitrobenzenesulfonamide



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Caption: Proposed EI-MS fragmentation pathway for 4-nitrobenzenesulfonamide.

Conclusion

The spectroscopic data presented in this guide provide a comprehensive and self-validating framework for the characterization of 4-nitrobenzenesulfonamide. The ^1H and ^{13}C NMR spectra confirm the carbon-hydrogen framework and the electronic effects of the substituents. The IR spectrum provides definitive evidence for the presence of the key nitro and sulfonamide functional groups. Finally, the mass spectrum confirms the molecular weight and reveals characteristic fragmentation patterns that are consistent with the proposed structure. This integrated spectroscopic approach is essential for ensuring the identity, purity, and quality of 4-nitrobenzenesulfonamide in research and development applications.

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